molecular formula C10H11NO B6264048 2-(2,4-dimethylphenoxy)acetonitrile CAS No. 43111-35-9

2-(2,4-dimethylphenoxy)acetonitrile

Cat. No.: B6264048
CAS No.: 43111-35-9
M. Wt: 161.2
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Description

2-(2,4-dimethylphenoxy)acetonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2. The purity is usually 95.
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Properties

CAS No.

43111-35-9

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

The Foundation: Aryloxyacetonitriles in Advanced Organic Synthesis

Aryloxyacetonitriles are a class of organic compounds characterized by an aryloxy group (a phenyl ring attached to an oxygen atom) and a nitrile group (-C≡N) separated by a methylene (B1212753) bridge (-CH2-). This structural motif makes them highly versatile building blocks in the world of organic synthesis.

The significance of aryloxyacetonitriles lies in their reactivity and ability to be transformed into a wide array of more complex molecules. The nitrile group, with its carbon-nitrogen triple bond, is a key functional group that can undergo various chemical transformations. For instance, it can be hydrolyzed to form carboxylic acids, reduced to primary amines, or participate in addition reactions to create new carbon-carbon bonds. The ether linkage provides stability while the aromatic ring can be modified through electrophilic substitution reactions.

This versatility allows chemists to use aryloxyacetonitriles as starting materials for the synthesis of pharmaceuticals, agrochemicals, and novel materials. Their ability to serve as precursors to biologically active compounds makes them particularly valuable in medicinal chemistry.

A Closer Look: Research Trajectories for 2 2,4 Dimethylphenoxy Acetonitrile

Established Synthetic Pathways to Aryloxyacetonitriles

The formation of the ether linkage in aryloxyacetonitriles, including this compound, is most commonly achieved through well-established nucleophilic substitution reactions. These methods offer reliable and relatively straightforward routes to the target molecule.

Adaptations of Williamson Ether Synthesis

The Williamson ether synthesis stands as a cornerstone in the preparation of ethers and has been widely adapted for the synthesis of aryloxyacetonitriles. byjus.commasterorganicchemistry.com This classical method involves the reaction of a phenoxide ion with an alkyl halide. In the context of this compound synthesis, this translates to the reaction of a 2,4-dimethylphenoxide with a haloacetonitrile. vulcanchem.com

The reaction proceeds via an SN2 mechanism, where the nucleophilic phenoxide attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired ether linkage. masterorganicchemistry.com The efficiency of this reaction is influenced by several factors, including the nature of the base used to generate the phenoxide, the solvent, and the reaction temperature.

Commonly employed bases include alkali metal hydroxides such as sodium hydroxide or potassium hydroxide, and carbonates like potassium carbonate. byjus.comvulcanchem.com The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) being favored as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. byjus.comvulcanchem.com Reaction temperatures typically range from room temperature to elevated temperatures to ensure a reasonable reaction rate. byjus.com

Precursor Reactants and Intermediate Transformations

The primary precursors for the synthesis of this compound via the Williamson ether synthesis are 2,4-dimethylphenol and a suitable haloacetonitrile, most commonly chloroacetonitrile or bromoacetonitrile. vulcanchem.com

The initial step involves the deprotonation of 2,4-dimethylphenol to form the corresponding 2,4-dimethylphenoxide ion. This is an essential intermediate transformation as the phenoxide is a much stronger nucleophile than the parent phenol (B47542). This deprotonation is typically achieved by treating the phenol with a strong base.

Once the 2,4-dimethylphenoxide is generated in situ, it reacts with the haloacetonitrile. The reaction can be represented as follows:

The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

Advanced Synthetic Approaches and Reaction Condition Optimization

Catalytic Systems in Phenoxyacetonitrile (B46853) Bond Formation

Phase-transfer catalysis (PTC) has emerged as a powerful technique for optimizing the Williamson ether synthesis of aryloxyacetonitriles. PTC facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the haloacetonitrile is dissolved. This is achieved using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt.

The use of PTC offers several advantages, including milder reaction conditions, faster reaction times, higher yields, and the ability to use less expensive and less hazardous solvents. The catalyst forms a lipophilic ion pair with the phenoxide anion, which can then readily move into the organic phase to react with the haloacetonitrile. This circumvents the need for strictly anhydrous conditions and can lead to a more efficient and scalable process.

While specific documented examples for the phase-transfer catalyzed synthesis of this compound are not abundant in readily available literature, the principles of PTC are widely applicable to this class of reactions. The general conditions would involve stirring a mixture of 2,4-dimethylphenol, an aqueous solution of a base like sodium hydroxide, an organic solvent containing chloroacetonitrile, and a catalytic amount of a phase-transfer agent such as a tetraalkylammonium halide.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The structure of this compound itself is achiral. However, the development of stereoselective methods for the synthesis of chiral analogues of phenoxyacetonitriles is an area of interest in medicinal chemistry, as the chirality of a molecule can significantly influence its biological activity.

Currently, there is a lack of specific, documented methods in the scientific literature for the stereoselective synthesis of chiral analogues of this compound. In principle, chiral analogues could be designed by introducing a stereocenter elsewhere in the molecule, for instance, by using a chiral haloacetonitrile derivative or by modifying the phenol ring with a chiral substituent.

General strategies for asymmetric synthesis could potentially be adapted for this purpose. These include the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, or the use of chiral catalysts that can differentiate between enantiotopic faces or groups of the substrate. Chiral resolution techniques, where a racemic mixture is separated into its constituent enantiomers, could also be employed to obtain optically pure analogues. However, the application of these methods to produce chiral versions of this compound remains a prospective area of research.

Chemical Reactivity and Transformation Mechanisms of 2 2,4 Dimethylphenoxy Acetonitrile

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This polarity is the basis for its most common and synthetically useful transformations.

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard reagents (R-MgX), react with 2-(2,4-dimethylphenoxy)acetonitrile (B1358763) to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone, providing a versatile method for carbon-carbon bond formation. libretexts.org For instance, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(2,4-dimethylphenoxy)propan-2-one.

The nitrile functionality also serves as a key building block in the synthesis of various heterocyclic compounds through nucleophilic addition followed by intramolecular cyclization. While specific examples for this compound are not extensively documented, analogous nitriles are widely used. For example, reaction with bifunctional nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively, after subsequent cyclization and dehydration steps.

The nitrile group can be completely reduced to a primary amine or partially reduced to an imine, depending on the reagents and reaction conditions. wikipedia.org

Reduction to Primary Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via successive nucleophilic additions of hydride ions. libretexts.org Catalytic hydrogenation using reagents like Raney nickel (Ra-Ni), palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere also achieves this transformation, yielding 2-(2,4-dimethylphenoxy)ethan-1-amine. wikipedia.orgresearchgate.net This method is often preferred in industrial settings due to its economic advantages. wikipedia.org

Partial Reduction to Aldehydes (via Imines): The reduction can be stopped at the intermediate imine stage, which can then be hydrolyzed to an aldehyde. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used for this partial reduction. wikipedia.org DIBAL-H acts as a bulky hydride source that adds once to the nitrile, forming an aluminum-imine complex. youtube.com Aqueous workup then hydrolyzes this complex to yield 2-(2,4-dimethylphenoxy)acetaldehyde.

Table 1: Summary of Reduction Pathways for this compound

Reagent/CatalystConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether, Reflux2. H₂O workup2-(2,4-Dimethylphenoxy)ethan-1-amine
H₂ / Raney NickelHigh pressure, Heat2-(2,4-Dimethylphenoxy)ethan-1-amine
Diisobutylaluminium hydride (DIBAL-H)1. Toluene, -78 °C2. H₂O workup2-(2,4-Dimethylphenoxy)acetaldehyde

Nitriles can be hydrolyzed to produce carboxylic acids or amides. The reaction can be catalyzed by either acid or base and typically requires heating. libretexts.orgorganicchemistrytutor.com The hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous solution of a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of 2-(2,4-dimethylphenoxy)acetic acid and an ammonium (B1175870) salt. libretexts.orgcommonorganicchemistry.com The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), also yields the carboxylic acid. chemistrysteps.comcommonorganicchemistry.com The reaction initially produces the sodium salt of the carboxylic acid (sodium 2-(2,4-dimethylphenoxy)acetate) and ammonia (B1221849). libretexts.org Subsequent acidification of the mixture is required to obtain the free carboxylic acid. libretexts.orgyoutube.com Under milder basic conditions, the reaction can sometimes be stopped at the intermediate amide stage, yielding 2-(2,4-dimethylphenoxy)acetamide. organicchemistrytutor.com

Table 2: Hydrolysis of this compound

CatalystConditionsIntermediate ProductFinal Product (after workup)
H₂SO₄ (aq) or HCl (aq)Heat (Reflux)2-(2,4-Dimethylphenoxy)acetamide2-(2,4-Dimethylphenoxy)acetic acid
NaOH (aq)Heat (Reflux)2-(2,4-Dimethylphenoxy)acetamideSodium 2-(2,4-dimethylphenoxy)acetate

Role as a Chemical Synthon in Complex Molecule Construction

The strategic placement of the phenoxy moiety, the nitrile group, and the active methylene (B1212753) group within this compound makes it an attractive starting material for organic chemists. These functional groups can be selectively targeted and manipulated to build a wide array of complex structures.

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of this compound provides access to a variety of these important ring systems. The nitrile functionality can undergo cyclization reactions, while the active methylene group can participate in condensations, both of which are key steps in the formation of heterocyclic rings.

While specific literature on the direct use of this compound in the synthesis of all major classes of nitrogen heterocycles is not extensively documented, its structural motifs are analogous to precursors used in established synthetic routes. The following table outlines potential, mechanistically plausible cyclization reactions for the formation of various nitrogen-containing heterocycles, where "Ar" represents the 2,4-dimethylphenyl group.

Heterocycle ClassGeneral Synthetic StrategyPotential Role of 2-(Ar-O-CH₂CN)
Pyridines Hantzsch Pyridine SynthesisThe active methylene group could potentially react with an α,β-unsaturated carbonyl compound, and the nitrile could be a source of nitrogen after reduction or hydrolysis, although this is a non-traditional application.
Pyrimidines Biginelli ReactionThe active methylene component could potentially be incorporated, though it would require modification to fit the typical reaction scheme involving a β-dicarbonyl compound.
Imidazoles Various MethodsThe nitrile and adjacent carbon could serve as a two-atom fragment in reactions with 1,2-diamines or α-amino ketones.
Pyrazoles Knorr Pyrazole (B372694) SynthesisReaction with a hydrazine derivative could lead to the formation of a pyrazole ring, with the nitrile and methylene carbons forming part of the heterocyclic backbone.
Oxazoles Robinson-Gabriel SynthesisThe nitrile could be hydrolyzed to an amide, which could then undergo cyclization with an α-haloketone.

It is important to note that these are proposed applications based on the known reactivity of the functional groups within this compound and established methods for heterocyclic synthesis. Further research is needed to fully explore and validate these synthetic pathways.

Precursor for Advanced Organic Scaffolds

Beyond the construction of fundamental heterocyclic systems, this compound can serve as a starting point for more elaborate and advanced organic scaffolds. The reactivity of its functional groups allows for the introduction of additional complexity and functionality.

One key transformation is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles that can lead to the formation of cyclic ketones. By functionalizing the 2,4-dimethylphenoxy group with another nitrile-containing side chain, it is conceivable to construct fused ring systems.

Furthermore, the active methylene group is amenable to a variety of carbon-carbon bond-forming reactions, such as the Knoevenagel and Michael reactions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups, thereby building more complex molecular frameworks.

The following table summarizes some potential transformations of this compound that can lead to the formation of advanced organic scaffolds.

Reaction TypeReagents and ConditionsResulting Scaffold
Knoevenagel Condensation Aldehydes or ketones, basic catalystα,β-Unsaturated nitriles, which are precursors for various cyclic and acyclic structures.
Michael Addition α,β-Unsaturated carbonyl compounds, basic catalystFunctionalized adducts with extended carbon chains, suitable for further cyclization.
Alkylation Alkyl halides, strong baseα-Substituted phenoxyacetonitriles, introducing new side chains and stereocenters.
Hydrolysis of Nitrile Acid or base catalysis2-(2,4-Dimethylphenoxy)acetic acid or acetamide, which can be further functionalized.
Reduction of Nitrile Reducing agents (e.g., LiAlH₄)2-(2,4-Dimethylphenoxy)ethanamine, a primary amine for further derivatization.

The versatility of this compound as a synthon is evident from the array of possible transformations it can undergo. Its ability to participate in both cyclization and functionalization reactions makes it a valuable tool for the synthetic chemist aiming to construct complex and diverse molecular architectures. Future research will undoubtedly uncover new and innovative applications for this promising building block.

Mechanistic Investigations in Reactions Involving 2 2,4 Dimethylphenoxy Acetonitrile

Elucidation of Reaction Pathways and Rate-Determining Steps

The acid-catalyzed hydrolysis of 2-(2,4-dimethylphenoxy)acetonitrile (B1358763) in an aqueous medium can be postulated to proceed via two principal competitive pathways: hydrolysis of the nitrile function to a carboxylic acid and cleavage of the aryl ether bond.

Pathway A: Nitrile Hydrolysis

This pathway involves the conversion of the nitrile group (-C≡N) into a carboxylic acid group (-COOH). The reaction is typically a two-stage process, first yielding an amide intermediate, which is then further hydrolyzed. researchgate.netznaturforsch.comresearchgate.netnumberanalytics.com

Step 1: Protonation of the Nitrile. The reaction initiates with the protonation of the nitrogen atom of the nitrile group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the nitrile carbon. rsc.org

Step 2: Nucleophilic Attack by Water. A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidic acid intermediate.

Step 3: Tautomerization to Amide. The protonated imidic acid undergoes tautomerization to form a more stable amide intermediate, 2-(2,4-dimethylphenoxy)acetamide. This is often a rapid process. researchgate.net

Step 4: Hydrolysis of the Amide. The amide intermediate is subsequently hydrolyzed to the corresponding carboxylic acid, 2-(2,4-dimethylphenoxy)acetic acid, and an ammonium (B1175870) ion. This part of the mechanism itself involves several steps, including protonation of the amide carbonyl oxygen, nucleophilic attack by water, and eventual elimination of ammonia (B1221849).

The rate-determining step in nitrile hydrolysis can vary depending on the reaction conditions, particularly the acid concentration. znaturforsch.com In moderately concentrated acid, the rate-limiting step is often the nucleophilic attack of water on the protonated nitrile. rsc.org However, in highly concentrated acid, the protonation of the nitrile itself can become the slowest step. znaturforsch.com The presence of electron-donating methyl groups on the phenyl ring is expected to slightly increase the basicity of the ether oxygen but have a minor electronic influence on the distant nitrile group.

Pathway B: Aryl Ether Cleavage

This pathway involves the breaking of the C-O bond of the ether linkage. For an aryl alkyl ether like this compound, the cleavage will invariably occur at the alkyl C-O bond.

Step 1: Protonation of the Ether Oxygen. The ether oxygen is protonated by the acid catalyst to form an oxonium ion, which is a much better leaving group than the original alkoxide. masterorganicchemistry.comlibretexts.org

Step 2: Nucleophilic Substitution. The subsequent step depends on the stability of the potential carbocation that would be formed upon cleavage. In this case, cleavage would need to form a primary carbocation on the acetonitrile (B52724) side, which is highly unstable. Therefore, the reaction is likely to proceed via an Sₙ2 mechanism , where a nucleophile (e.g., a halide ion if HX is the acid, or water) attacks the methylene (B1212753) carbon (the carbon adjacent to the ether oxygen), displacing the 2,4-dimethylphenol (B51704) as the leaving group.

However, an alternative Sₙ1-type cleavage could be considered, although it is less probable for this specific substrate due to the instability of the primary carbocation. orgoreview.comwikipedia.org In an Sₙ1 mechanism, the protonated ether would first dissociate to form a carbocation and 2,4-dimethylphenol. nih.govlibretexts.org This pathway is generally favored for ethers with tertiary, benzylic, or allylic groups that can form stable carbocations. libretexts.orgorgoreview.com

The rate-determining step for the Sₙ2 cleavage would be the bimolecular nucleophilic attack. For the less likely Sₙ1 pathway, the formation of the carbocation would be the slow step. libretexts.orgyoutube.com

Identification and Characterization of Transient and Stable Intermediates

Throughout the proposed reaction pathways, several transient and more stable intermediates would be formed.

Transient Intermediates:

Protonated Nitrile/Oxonium Ion: These are fleeting species formed by the initial protonation of the nitrile nitrogen or the ether oxygen. Their existence is inferred from kinetic studies and mechanistic principles.

Protonated Imidic Acid: This intermediate is formed after the nucleophilic attack of water on the nitrile. It rapidly tautomerizes to the more stable amide.

Tetrahedral Intermediates: These are formed during the nucleophilic attack on the protonated nitrile and during the subsequent hydrolysis of the amide. They are characterized by a central carbon atom bonded to four other groups.

Stable Intermediates:

2-(2,4-Dimethylphenoxy)acetamide: This amide is a key stable intermediate in the hydrolysis of the nitrile group. researchgate.netnumberanalytics.com Under controlled conditions, it might be possible to isolate this compound before it undergoes further hydrolysis.

The characterization of these intermediates often relies on a combination of techniques. Stable intermediates like the amide could be isolated and identified using standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The detection of transient species is more challenging and often requires specialized techniques like stopped-flow spectroscopy or the use of computational modeling to predict their structures and energies.

Kinetic and Thermodynamic Analysis of Reactivity Profiles

A kinetic and thermodynamic analysis is crucial for a complete understanding of the reaction mechanism, including which of the competing pathways (nitrile hydrolysis vs. ether cleavage) is favored under specific conditions. As no experimental data exists for this compound, the following tables present hypothetical data based on studies of analogous compounds like benzonitrile (B105546) and benzyl (B1604629) phenyl ether to illustrate the concepts.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

The rate of the reaction can be monitored by observing the disappearance of the reactant or the appearance of the product over time, for instance, using spectrophotometry. researchgate.net The following table shows hypothetical second-order rate constants (k) for the hydrolysis of the nitrile group at different temperatures, which could be used to determine the activation energy (Ea) for the reaction.

Hypothetical Kinetic Data

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)ln(k)1/T (K⁻¹)
3531.5 x 10⁻⁴-8.800.00283
3633.1 x 10⁻⁴-8.080.00275
3736.0 x 10⁻⁴-7.420.00268
3831.1 x 10⁻³-6.810.00261

From an Arrhenius plot of ln(k) versus 1/T, the activation energy (Ea) could be calculated. A higher Ea would indicate a greater sensitivity of the reaction rate to temperature.

Hypothetical Thermodynamic Data

Thermodynamic data provides insight into the energy changes and spontaneity of the reaction. The cleavage of the aryl ether bond, for instance, can be analyzed in terms of enthalpy (ΔH) and Gibbs free energy (ΔG).

Hypothetical Thermodynamic Parameters for Ether Cleavage

ParameterValue (kJ/mol)Implication
Activation Energy (Ea) for Sₙ1 Cleavage~145High energy barrier, suggesting slow reaction at low temperatures. acs.org
Bond Dissociation Energy (α-O-4 type ether)~215Significant energy input required to break the C-O bond homolytically. nih.gov
ΔG of ReactionNegativeIndicates a thermodynamically favorable (spontaneous) process.

A comparison of the activation energies for nitrile hydrolysis and ether cleavage would reveal the kinetically favored pathway. It is plausible that under milder conditions, nitrile hydrolysis would predominate, while more forcing conditions (higher temperatures and acid concentrations) might favor the cleavage of the more robust ether linkage.

Spectroscopic Characterization and Structural Elucidation of 2 2,4 Dimethylphenoxy Acetonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule like 2-(2,4-dimethylphenoxy)acetonitrile (B1358763), ¹H and ¹³C NMR, along with two-dimensional methods, are used to piece together its complete structural puzzle.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the two methyl groups, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show three distinct signals corresponding to the protons on the disubstituted benzene (B151609) ring. The methylene protons adjacent to the oxygen atom and the cyano group are deshielded and typically appear as a singlet. The two methyl groups on the aromatic ring also produce sharp singlet signals at characteristic chemical shifts.

Table 1: Representative ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.05 d 1H Ar-H (H-6)
6.98 s 1H Ar-H (H-3)
6.80 d 1H Ar-H (H-5)
4.75 s 2H O-CH₂-CN
2.28 s 3H Ar-CH₃ (at C-4)

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show signals for the aromatic carbons, the two methyl carbons, the methylene carbon, and the nitrile carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon attached to the oxygen (C-1) and the carbons bearing methyl groups (C-2, C-4) will have characteristic shifts, as will the other aromatic carbons (C-3, C-5, C-6). The nitrile carbon (CN) has a unique chemical shift in a region distinct from the sp² and sp³ carbons. The methylene carbon (-OCH₂-) is also clearly identifiable.

Table 2: Representative ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment
153.5 C-1 (Ar-C-O)
131.0 C-4 (Ar-C)
130.5 C-6 (Ar-CH)
128.0 C-2 (Ar-C)
126.5 C-5 (Ar-CH)
116.0 C-3 (Ar-CH)
115.5 CN (Nitrile)
55.0 O-CH₂-CN
20.5 Ar-CH₃ (at C-4)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Assignment

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This is invaluable for definitively assigning the signals in the ¹H and ¹³C spectra. For example, it would link the proton signal at 4.75 ppm to the carbon signal at 55.0 ppm, confirming the O-CH₂-CN group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is key for piecing together the entire molecular structure. For instance, HMBC would show a correlation from the methylene protons (O-CH₂-CN) to the aromatic C-1 carbon, establishing the ether linkage. It would also show correlations from the methyl protons to their attached aromatic carbons (C-2 and C-4) and adjacent carbons, solidifying the substitution pattern on the ring.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, as it can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound (C₁₁H₁₃NO), HRMS is a powerful tool for confirming its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₃NO
Calculated Exact Mass 175.0997
Ionization Mode ESI+

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected parent ion. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the molecule. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation, leading to characteristic fragment ions.

A primary fragmentation pathway would involve the cleavage of the ether bond. The loss of the cyanomethyl radical (•CH₂CN) would generate a 2,4-dimethylphenoxonium ion. Another key fragmentation would be the cleavage of the aryl-oxygen bond, resulting in a cyanomethyl-ether ion and a 2,4-dimethylphenyl radical.

Table 4: Representative MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

m/z of Fragment Ion Proposed Fragment Structure/Loss
135 [M - CH₂CN + H]⁺
121 [2,4-dimethylphenol]⁺
107 [C₇H₇O]⁺ (from rearrangement and loss of HCN)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The primary functional groups in this compound that are expected to yield characteristic vibrational bands are the nitrile (-C≡N) group, the aryl ether linkage (C-O-C), the substituted benzene ring, and the aliphatic C-H bonds of the methyl and methylene groups.

The nitrile group's stretching vibration is one of the most distinct and easily identifiable peaks in an IR spectrum, typically appearing in a region where few other absorptions occur. For analogous compounds, this strong and sharp band is observed around 2240-2260 cm⁻¹. For instance, in (3,4-Dimethoxyphenyl)acetonitrile, the C≡N stretch is reported in its infrared spectrum. chemicalbook.com

The aryl ether linkage gives rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching vibration is usually the more intense of the two and is expected in the 1200-1270 cm⁻¹ region. The symmetric stretch is typically found at lower wavenumbers, around 1020-1075 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring are also highly informative and are expected in the 800-900 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position of these bands.

Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. The nitrile stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum.

To illustrate the expected vibrational frequencies, the experimental data for the precursor, 2,4-dimethylphenol (B51704), and a structurally related compound, (3,4-dimethoxyphenyl)acetonitrile, are presented in the tables below.

Table 1: Key Infrared (IR) and Raman Vibrational Frequencies for Related Compounds

Functional Group/Vibrational ModeExpected Range (cm⁻¹)2,4-Dimethylphenol (IR) nist.gov(3,4-Dimethoxyphenyl)acetonitrile (IR) chemicalbook.com
O-H Stretch (Phenol)3200-3600Strong, broad band ~3300Not Applicable
Aromatic C-H Stretch3000-3100PresentPresent
Aliphatic C-H Stretch2850-3000PresentPresent
C≡N Stretch2240-2260Not ApplicablePresent
C=C Aromatic Ring Stretch1450-1600PresentPresent
Asymmetric C-O-C Stretch (Ether)1200-1270Not ApplicablePresent
Symmetric C-O-C Stretch (Ether)1020-1075Not ApplicablePresent
Aromatic C-H Out-of-Plane Bend800-900PresentPresent

Note: The data for 2,4-dimethylphenol is from the NIST WebBook and for (3,4-dimethoxyphenyl)acetonitrile from ChemicalBook. The exact wavenumbers are dependent on the physical state of the sample and the spectroscopic conditions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The chromophore in this compound is the 2,4-dimethylphenoxy group.

The benzene ring and its derivatives exhibit characteristic absorption bands in the UV region. The substitution on the benzene ring with an auxochrome, such as the oxygen atom of the ether group, can cause a bathochromic (red) shift and an increase in the intensity of these absorption bands.

The UV-Vis spectrum of the precursor, 2,4-dimethylphenol, in ethanol (B145695) shows absorption maxima at approximately 223 nm and 279 nm. nist.gov It is expected that the spectrum of this compound will be similar, with the primary electronic transitions originating from the π → π* transitions of the substituted aromatic ring. The addition of the cyanomethoxy group is not expected to significantly alter the position of the main absorption bands, as the nitrile group is insulated from the aromatic ring by the methyleneoxy bridge and does not extend the conjugation.

The typical solvent for UV-Vis spectroscopy is acetonitrile, which is transparent in the UV region above 190 nm, making it an ideal choice for analyzing the electronic transitions of the solute. sigmaaldrich.com

Table 2: UV-Vis Absorption Maxima for 2,4-Dimethylphenol

CompoundSolventλ_max (nm)
2,4-DimethylphenolEthanol223, 279 nist.gov

Note: The absorption maxima can be influenced by the solvent used.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable to crystalline forms or derivatives)

Currently, there is no publicly available experimental X-ray crystal structure for this compound. For X-ray crystallography to be applicable, the compound must first be obtained in a crystalline form of suitable quality. If such crystals were grown, X-ray diffraction analysis would provide unambiguous proof of its chemical structure.

The analysis would reveal the planarity of the aromatic ring, the bond angles around the ether oxygen, and the spatial relationship between the phenoxy group and the acetonitrile moiety. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. While no data exists for the target compound, crystallographic studies on derivatives would offer valuable insights into the preferred conformations and packing motifs of this class of molecules.

Theoretical and Computational Investigations of 2 2,4 Dimethylphenoxy Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which to examine molecular systems at the atomic and electronic levels. For 2-(2,4-dimethylphenoxy)acetonitrile (B1358763), these calculations can elucidate a wide range of properties, from the distribution of electrons to the energies of different molecular states.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org It is particularly well-suited for studying the electronic structure and reactivity of medium-sized organic molecules like this compound.

DFT calculations can be employed to determine key electronic properties. The method focuses on the electron density as the fundamental variable, which simplifies the complexity of the many-electron Schrödinger equation. mpg.de For this compound, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, for instance, in electrophilic aromatic substitution reactions on the dimethylphenyl ring. researchgate.netstudymind.co.ukuomustansiriyah.edu.iq The electron-donating methyl groups and the ether oxygen would be expected to influence the regioselectivity of such reactions. studymind.co.uk

DFT Application Predicted Property Significance for this compound
HOMO-LUMO AnalysisElectronic transition energies, chemical reactivityPredicts the molecule's stability and susceptibility to electronic excitation.
Molecular Electrostatic Potential (MEP)Sites for nucleophilic and electrophilic attackIdentifies reactive centers on the aromatic ring and nitrile group.
Natural Bond Orbital (NBO) AnalysisCharge distribution, hybridization, and intramolecular interactionsProvides a detailed picture of bonding and electron delocalization.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. cnr.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of energetic and spectroscopic properties, albeit at a higher computational cost than DFT. nih.gov

For this compound, ab initio calculations can be used to obtain precise values for the molecule's total energy, heats of formation, and the relative energies of different conformations. This is particularly important for understanding the molecule's thermodynamic stability.

In the realm of spectroscopy, ab initio methods are invaluable for predicting vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgresearchgate.net While raw calculated frequencies are often systematically overestimated, they can be scaled to provide excellent agreement with experimental spectra, aiding in the assignment of vibrational modes. nist.gov Similarly, ab initio calculations of NMR shielding tensors can be converted into chemical shifts that can be compared directly with experimental data, helping to confirm the molecular structure. nih.gov

Ab Initio Method Calculated Property Relevance to this compound
Hartree-Fock (HF)Ground state energy and wavefunctionProvides a starting point for more advanced calculations.
Møller-Plesset (MP2)Correlation energy, intermolecular interactionsImproves upon HF by including electron correlation effects.
Coupled Cluster (CC)High-accuracy energies and propertiesOffers a "gold standard" for computational chemistry benchmarks.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Computational methods allow for the detailed exploration of a molecule's potential energy surface to identify stable structures.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. pennylane.aiyoutube.com For this compound, this involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. This process yields the equilibrium geometry of the molecule. cnr.it

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. acs.orgnih.gov In this compound, key dihedral angles include the C-O-C-C linkage between the phenoxy and acetonitrile (B52724) groups, and the rotation of the methyl groups on the benzene (B151609) ring. By systematically rotating these bonds and performing energy calculations, a conformational landscape can be mapped out, identifying the most stable conformers and the energy barriers between them.

Parameter Hypothetical Optimized Value Significance
C-O Bond Length (ether)1.36 ÅInfluences the electronic properties of the aromatic ring.
C≡N Bond Length1.15 ÅCharacteristic of the nitrile functional group.
C-C-N Bond Angle178°Determines the linearity of the acetonitrile moiety.
C-O-C Bond Angle118°Affects the overall shape and flexibility of the molecule.
Dihedral Angle (Ar-O-CH2-CN)~90°Defines the relative orientation of the two main functional groups.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful toolkit for investigating the pathways of chemical reactions at a molecular level. By modeling the reaction of this compound with various reagents, it is possible to elucidate detailed reaction mechanisms, including the identification of transient intermediates and transition states.

For example, the reaction of the nitrile group, such as hydrolysis or reaction with a nucleophile like a thiol, can be modeled. nih.govnih.gov Computational methods can be used to locate the transition state structure for the reaction, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Analysis of the transition state geometry can reveal the concerted or stepwise nature of the reaction. nih.gov

Similarly, electrophilic substitution on the 2,4-dimethylphenyl ring can be investigated. researchgate.netresearchgate.net Calculations can predict the relative energies of the transition states for attack at the different available positions on the ring, thus explaining the observed regioselectivity. The electron-donating effects of the methyl groups and the ether oxygen are expected to direct incoming electrophiles to the ortho and para positions relative to the ether linkage. studymind.co.uk

Reaction Type Computational Focus Predicted Information
Nitrile HydrolysisTransition state search for nucleophilic attack by waterActivation energy, geometry of the transition state, reaction intermediates.
Electrophilic Aromatic SubstitutionComparison of transition state energies for ortho, meta, and para attackRegioselectivity, influence of substituents on reactivity.
Radical ReactionsCalculation of bond dissociation energiesIdentification of the most likely sites for radical attack.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are highly effective at predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

For this compound, DFT and ab initio methods can be used to calculate the vibrational frequencies corresponding to the normal modes of the molecule. bluelaze.comresearchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed absorption bands. acs.orgyoutube.com For example, the characteristic C≡N stretch of the nitrile group and the C-O-C stretching vibrations of the ether linkage can be precisely identified. acs.orgyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational methods excel. The chemical shifts of ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding tensors for each atom in the molecule. nih.govresearchgate.nettandfonline.comacs.org These theoretical predictions can be invaluable for assigning the complex NMR spectra of substituted aromatic compounds. youtube.com For this compound, this would involve predicting the chemical shifts for the aromatic protons, the methyl protons, and the methylene (B1212753) protons, as well as for all the carbon atoms in the molecule.

Spectroscopic Technique Calculated Parameter Predicted Information for this compound
Infrared (IR) SpectroscopyVibrational Frequencies and IntensitiesPosition and intensity of C≡N stretch, C-O-C stretches, aromatic C-H bends, etc.
Nuclear Magnetic Resonance (NMR)Chemical Shifts (¹H and ¹³C)Chemical shifts of aromatic, methyl, and methylene protons and all carbon nuclei.
Ultraviolet-Visible (UV-Vis)Electronic Transition Energies and Oscillator StrengthsWavelengths and intensities of electronic absorptions, related to the HOMO-LUMO gap.

Advanced Applications of 2 2,4 Dimethylphenoxy Acetonitrile in Chemical Research

Utilization in Transition Metal Catalysis and Ligand Development

While direct reports on the use of 2-(2,4-dimethylphenoxy)acetonitrile (B1358763) as a ligand in transition metal catalysis are not extensively documented, its chemical structure suggests significant potential for such applications. The nitrile group (C≡N) in the molecule possesses a lone pair of electrons on the nitrogen atom, making it a potential coordinating site for transition metals. Transition metal nitrile complexes are well-known in coordination chemistry, often serving as valuable precursors and catalysts due to the labile nature of the nitrile ligand. wikipedia.org

The general structure of a transition metal complex with this compound as a ligand would involve the coordination of the nitrile nitrogen to the metal center. The steric bulk and electronic properties of the 2,4-dimethylphenoxy group would play a crucial role in the stability and reactivity of the resulting complex. The methyl groups at the ortho and para positions of the phenyl ring can influence the ligand's cone angle and its electronic donating or withdrawing nature, thereby tuning the properties of the metal center.

For instance, in complexes of the type [M(L)n], where L is this compound, the ligand could stabilize various oxidation states of the metal (M). The ether linkage in the phenoxy group could also potentially participate in secondary coordination, leading to the formation of chelate complexes, although this is less common for this type of ligand. The development of such complexes could lead to novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The specific substitution pattern on the phenyl ring could be systematically varied to fine-tune the catalytic activity and selectivity.

Precursor Synthesis for Novel Organic Materials

The reactivity of the nitrile group and the aromatic ring in this compound makes it a promising precursor for the synthesis of novel organic materials. One area of potential is in the synthesis of functional polymers. While the polymerization of acetonitrile (B52724) itself has been observed under extreme conditions, the presence of the phenoxy group allows for more controlled polymerization strategies. carnegiescience.edu For example, the nitrile group could be a latent reactive site for polymerization or cross-linking reactions.

A more direct application lies in the synthesis of macrocyclic compounds like phthalocyanines. Phthalonitriles are key precursors for the synthesis of metallophthalocyanines, which have applications in dyes, catalysts, and chemical sensors. Research has shown that substituted phthalonitriles, such as those with phenylphenoxy groups, can be synthesized and subsequently tetramerized in the presence of a metal salt to form the corresponding metallophthalocyanine. researchgate.net By analogy, this compound could be functionalized to introduce additional nitrile groups on the aromatic ring, transforming it into a precursor for novel, asymmetrically substituted phthalocyanine (B1677752) analogues with tailored electronic and photophysical properties.

The general synthetic approach would involve the introduction of two cyano groups ortho to each other on the benzene (B151609) ring of a related phenoxyacetonitrile (B46853) derivative. The resulting substituted phthalonitrile (B49051) could then undergo a metal-templated cyclotetramerization to yield the desired phthalocyanine.

Table 1: Potential Phthalocyanine Precursor Synthesis

Starting MaterialReaction StepsPotential Product
This compound1. Nitration/Functionalization of the aromatic ring. 2. Introduction of a second nitrile group.Substituted Phthalonitrile

Integration into Advanced Analytical Methodologies and Chromatographic Separations

The analysis of this compound and its related compounds is crucial for quality control in its synthesis and for monitoring its fate in various chemical and biological systems. Due to its structural similarity to phenoxyacetic acid herbicides like 2,4-D, analytical methods developed for these compounds can be adapted for its detection.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of such compounds. hpst.czmdpi.comnih.gov A reversed-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or acetic acid to improve peak shape and ionization efficiency. hpst.czresearchgate.net

Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is another suitable technique, particularly given the volatility of the compound. epa.govsigmaaldrich.com A capillary GC column with a non-polar or medium-polarity stationary phase would be appropriate for separation.

Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound

ParameterHPLC-MSGC-MS
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradient with 0.1% formic acidHelium
Detector Triple Quadrupole Mass Spectrometer (MS/MS)Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD)
Ionization Mode Electrospray Ionization (ESI), positive or negative modeElectron Ionization (EI)
Expected Retention Time Dependent on exact gradient conditionsDependent on temperature program

The development of such analytical methods is essential for ensuring the purity of synthesized this compound and for studying its reactivity and potential transformation products in various research applications.

Biocatalytic Transformations and Enzyme-Substrate Interactions (from a chemical perspective)

The field of biocatalysis offers environmentally friendly and highly selective routes for chemical transformations. The nitrile group in this compound makes it a potential substrate for a class of enzymes known as nitrilases. Nitrilases catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia (B1221849). nih.govnih.gov This enzymatic reaction is a green alternative to harsh chemical hydrolysis methods that often require strong acids or bases and high temperatures.

The substrate specificity of nitrilases can be broad, and they have been shown to act on a variety of arylacetonitriles. nih.govresearchgate.net It is therefore plausible that a suitable nitrilase could catalyze the conversion of this compound to 2-(2,4-dimethylphenoxy)acetic acid. This transformation is of interest as phenoxyacetic acids are an important class of compounds with various biological activities.

The interaction between the enzyme and the substrate is governed by the shape and electronic properties of the enzyme's active site. The 2,4-dimethylphenoxy moiety of the substrate would need to fit into the active site pocket of the nitrilase. The efficiency and selectivity of the biocatalytic hydrolysis could potentially be improved through protein engineering of the nitrilase, for example, by mutating amino acid residues in the active site to better accommodate the substrate. nih.gov

Table 3: Potential Biocatalytic Hydrolysis of this compound

Enzyme ClassSubstratePotential ProductKey Reaction
NitrilaseThis compound2-(2,4-dimethylphenoxy)acetic acidHydrolysis of the nitrile group

The study of such biocatalytic transformations not only provides a sustainable route to valuable chemical products but also offers insights into enzyme-substrate interactions and the mechanisms of enzymatic catalysis.

Chemical Degradation Pathways of Aryloxyacetonitriles in Controlled Environments

Abiotic Degradation Mechanisms (e.g., Photochemical Decomposition, Hydrolysis)

Abiotic degradation processes, namely photochemical decomposition and hydrolysis, play a crucial role in the transformation of organic compounds in the environment. For 2-(2,4-dimethylphenoxy)acetonitrile (B1358763), these pathways are anticipated to involve the cleavage of the ether linkage and modification of the nitrile group or the aromatic ring.

Photochemical Decomposition:

The absorption of ultraviolet (UV) radiation can induce the breakdown of this compound. The primary photochemical processes for aromatic molecules often involve the formation of reactive intermediates. nih.gov For structurally related phenoxyacetic acid herbicides like 2,4-D and 2,4,5-T, photodegradation has been shown to proceed via photoionization and heterolytic cleavage of C-Cl bonds. nih.gov In the case of this compound, the primary photochemical events are likely to be the homolytic or heterolytic cleavage of the ether bond (C-O bond) and potential reactions involving the aromatic ring.

One proposed pathway involves the cleavage of the ether linkage, leading to the formation of 2,4-dimethylphenol (B51704) and an acetonitrile (B52724) radical. The 2,4-dimethylphenol can be further oxidized to various hydroxylated and ring-opened products. Another potential pathway involves the hydroxylation of the aromatic ring, a common reaction in the photodegradation of aromatic compounds. nih.gov The presence of plant-derived substances can sometimes inhibit the photodegradation of herbicides. nih.gov

Hydrolysis:

Hydrolysis is a chemical reaction with water that can lead to the breakdown of susceptible functional groups. For this compound, the nitrile group and the ether linkage are the primary sites for potential hydrolytic attack. The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds in two stages: first to an amide intermediate and then to a carboxylic acid. numberanalytics.com

Under acidic conditions, the nitrile group can be hydrolyzed to form 2-(2,4-dimethylphenoxy)acetamide, which can be further hydrolyzed to 2-(2,4-dimethylphenoxy)acetic acid and an ammonium (B1175870) salt. nih.govresearchgate.net In alkaline conditions, the hydrolysis would yield the corresponding carboxylate salt and ammonia (B1221849) gas. nih.gov The ether linkage in aryloxy compounds is generally stable to hydrolysis under neutral conditions but can be cleaved under more drastic acidic or basic conditions, although this is less common than nitrile hydrolysis.

Degradation Pathway Proposed Primary Degradation Products Plausible Secondary Degradation Products
Photochemical Decomposition 2,4-dimethylphenol, Acetonitrile radicalHydroxylated 2,4-dimethylphenols, Ring-opened products
Acid-Catalyzed Hydrolysis 2-(2,4-dimethylphenoxy)acetamide2-(2,4-dimethylphenoxy)acetic acid, Ammonium salts
Base-Catalyzed Hydrolysis 2-(2,4-dimethylphenoxy)acetamideSodium 2-(2,4-dimethylphenoxy)acetate, Ammonia

Table 1: Proposed abiotic degradation pathways and products of this compound. This table is based on established degradation mechanisms for structurally similar compounds and represents plausible, though not experimentally verified for this specific compound, outcomes.

Enzymatic Transformation Pathways in Defined Chemical Systems (Focus on chemical reactions catalyzed by enzymes)

Enzymes, particularly those from microorganisms, are highly efficient catalysts for the transformation of a wide range of organic compounds, including nitriles. The enzymatic degradation of this compound is expected to primarily target the nitrile functional group. Two main enzymatic pathways are known for the conversion of nitriles to carboxylic acids. researchgate.net

Nitrilase-Mediated Hydrolysis:

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step. nih.gov This pathway avoids the formation of an amide intermediate. For this compound, a nitrilase would convert it directly to 2-(2,4-dimethylphenoxy)acetic acid. Studies on various aromatic nitriles have shown that nitrilases can exhibit broad substrate specificity. nih.gov

Nitrile Hydratase and Amidase Pathway:

This is a two-step enzymatic pathway. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to the corresponding amide. nih.govnih.gov In the case of this compound, this would yield 2-(2,4-dimethylphenoxy)acetamide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid, 2-(2,4-dimethylphenoxy)acetic acid, and ammonia. nih.govnih.gov This sequential action of nitrile hydratase and amidase is a common pathway for nitrile metabolism in various microorganisms. researchgate.net In some cases, the amide intermediate can accumulate if the amidase activity is the rate-limiting step. researchgate.net

Enzymatic Pathway Enzyme(s) Involved Intermediate Product Final Product
Direct Hydrolysis NitrilaseNone2-(2,4-dimethylphenoxy)acetic acid
Two-Step Hydrolysis Nitrile Hydratase, Amidase2-(2,4-dimethylphenoxy)acetamide2-(2,4-dimethylphenoxy)acetic acid

Table 2: Proposed enzymatic transformation pathways of this compound. This table outlines the established enzymatic routes for nitrile degradation and their hypothesized application to the target compound.

Structural Elucidation of Chemical Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the complete degradation pathway. Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful tools for this purpose. nih.govnih.gov

For the proposed degradation products of this compound, LC-MS/MS analysis would be employed. The separation of the parent compound and its degradation products would be achieved using a suitable high-performance liquid chromatography (HPLC) method. Subsequent mass spectrometric analysis provides the molecular weight of each compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides crucial information for structural elucidation.

Q & A

Q. Key Table: Synthesis Conditions

CompoundReaction TypeConditionsYield Optimization
2 EsterificationReflux, strong baseAdjust phenol/base ratio
4 CyclizationCS₂, KOH, pH 5–6Filter at mild acidity
8a–m Hydrazone formationStirring, RT, CH₃OHCatalytic acetic acid

Advanced: How do electron-donating substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
The two methyl groups at the 2- and 4-positions of the phenoxy ring exert steric and electronic effects:

  • Reduced Acidity: Electron-donating methyl groups decrease the phenol’s acidity, necessitating strong bases (e.g., KOH) for deprotonation during esterification .
  • Steric Hindrance: Methyl groups hinder nucleophilic attack on the carbonyl carbon, requiring reflux conditions for hydrazide formation .
  • Thiol Reactivity: The thiol group in compound 4 exhibits higher acidity (pKa ~8–10), enabling facile alkylation under mild conditions (e.g., stirring with weak bases) .

Data Contradiction Note:
While methyl groups typically reduce electrophilicity, the oxadiazole-thiol derivative (4 ) shows enhanced reactivity due to resonance stabilization of the thiolate ion, contradicting steric expectations. This is resolved via IR and ¹H-NMR data showing thiol tautomer dominance .

Basic: What spectroscopic techniques validate the structural integrity of this compound derivatives?

Methodological Answer:

  • IR Spectroscopy: Confirms functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C=S stretch at ~1200 cm⁻¹) .
  • ¹H-NMR: Identifies substituent environments (e.g., methyl protons at δ 2.2–2.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • EIMS: Molecular ion peaks (e.g., m/z 412 for 8a ) and fragmentation patterns validate molecular weights .

Q. Key Table: Spectral Data for Derivatives

CompoundIR (C≡N)¹H-NMR (Ar–CH₃)EIMS (M⁺)
8a 2248 cm⁻¹δ 2.28 (s, 6H)m/z 412
8m 2251 cm⁻¹δ 2.25 (s, 6H)m/z 439
Data from

Advanced: How can researchers resolve contradictions in NMR data for hydrazone derivatives?

Methodological Answer:
Contradictions in coupling constants or integration ratios arise from:

  • Tautomerism: Hydrazones exist in E/Z isomeric forms. Use 2D NMR (e.g., NOESY) to identify spatial correlations between imine protons and aromatic rings .
  • Dynamic Exchange: Rotameric equilibria in solution can broaden signals. Analyze spectra at variable temperatures (e.g., 25°C vs. −10°C) to freeze conformers .
  • Reference Standards: Compare with synthesized analogs (e.g., 8a–m ) where substituent effects are documented .

Advanced: What mechanistic insights explain the antibacterial activity of this compound derivatives?

Methodological Answer:
Derivatives like 8m (N’-nitrobenzylidene) show Gram-positive antibacterial activity via:

  • Membrane Disruption: Lipophilic 1,3,4-oxadiazole and thioether moieties enhance penetration into bacterial membranes .
  • Enzyme Inhibition: Molecular docking studies suggest binding to lipoxygenase active sites through hydrogen bonding with the oxadiazole oxygen .

Q. Key Table: Biological Activity

CompoundAntibacterial (MIC, µg/mL)Lipoxygenase Inhibition (% at 100 µM)
8m 12.5 (S. aureus)82%
8n 25.0 (E. coli)68%
Data from

Basic: How does pH adjustment during filtration impact the yield of 1,3,4-oxadiazole-thiol derivatives?

Methodological Answer:

  • Optimal pH (5–6): Prevents protonation of the thiol group (pKa ~8–10), minimizing salt formation and maximizing precipitation .
  • High pH (>7): Generates thiolate ions, leading to water-soluble salts and reduced yield.
  • Low pH (<4): Promotes protonation of the oxadiazole nitrogen, destabilizing the product .

Advanced: What computational methods predict the bioactivity of novel this compound analogs?

Methodological Answer:

  • QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett σ) with antibacterial IC₅₀ values .
  • Docking Simulations: Use software like AutoDock to assess binding affinity to lipoxygenase (PDB: 1JNQ) .
  • ADMET Prediction: Tools like SwissADME evaluate drug-likeness (e.g., logP <5, TPSA <140 Ų) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.